molecular formula C7H7BrFNO B1649716 (6-Amino-3-bromo-2-fluorophenyl)methanol CAS No. 1036756-04-3

(6-Amino-3-bromo-2-fluorophenyl)methanol

Cat. No.: B1649716
CAS No.: 1036756-04-3
M. Wt: 220.04
InChI Key: FTGNJLGMELWIIK-UHFFFAOYSA-N
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Description

(6-Amino-3-bromo-2-fluorophenyl)methanol: is an organic compound with the molecular formula C7H7BrFNO It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution Reactions: : One common method to synthesize (6-Amino-3-bromo-2-fluorophenyl)methanol involves the aromatic substitution of a precursor compound. For example, starting with 2-fluoro-3-bromobenzaldehyde, the compound can be synthesized through a series of steps including nitration, reduction, and subsequent substitution reactions.

  • Reduction of Nitro Compounds: : Another route involves the reduction of a nitro precursor. For instance, 2-fluoro-3-bromo-6-nitrobenzaldehyde can be reduced using a suitable reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the amino derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aromatic substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (6-Amino-3-bromo-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation Products: Aldehydes and ketones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (6-Amino-3-bromo-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds that may exhibit anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which (6-Amino-3-bromo-2-fluorophenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The presence of the amino, bromo, and fluoro groups allows for strong interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (6-Amino-3-chloro-2-fluorophenyl)methanol: Similar structure but with a chlorine atom instead of bromine.

    (6-Amino-3-bromo-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (6-Amino-3-bromo-2-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(6-Amino-3-bromo-2-fluorophenyl)methanol is unique due to the combination of amino, bromo, and fluoro groups on the benzene ring. This specific arrangement allows for unique reactivity and interaction profiles, making it distinct from other similar compounds. Its unique properties are leveraged in various scientific and industrial applications, highlighting its versatility and importance.

Properties

IUPAC Name

(6-amino-3-bromo-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNJLGMELWIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279597
Record name 6-Amino-3-bromo-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036756-04-3
Record name 6-Amino-3-bromo-2-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036756-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-bromo-2-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-amino-3-bromo-2-fluorobenzoic acid (9.0 g, 38.46 mmol) in THF (150 mL) was added BH3-THF (1 M, 193 mL) at 0° C., and the mixture was stirred at room temperature overnight. The reaction was slowly quenched with methanol (50 mL), and the solvents were removed under reduced pressure. The residue was diluted with 200 mL of ethyl acetate, washed with water (200 mL) and brine (200 mL), dried over sodium sulfate, filtered and concentrated to afford the title product (8.3 g, 98%), which was directly used in the next step without further purification. MS (ES+) C7H7BrFNO requires: 219, found: 220, 222 [M+H]+.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
193 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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